{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)METHANONE
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Overview
Description
{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)METHANONE is a complex organic compound that features a combination of sulfonyl, piperazine, and benzothiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)METHANONE typically involves multiple steps. One common approach includes the following steps:
Formation of the Piperazine Derivative: The piperazine derivative can be synthesized by reacting 1,2-diamine derivatives with sulfonium salts under basic conditions.
Introduction of the Benzothiophene Moiety: The benzothiophene moiety can be introduced through a cyclization reaction involving appropriate precursors.
Final Coupling Reaction: The final step involves coupling the piperazine derivative with the benzothiophene moiety under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)METHANONE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of {4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)METHANONE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives: These compounds share the sulfonyl and chlorophenyl groups and exhibit similar biological activities.
5-(4-Chlorophenyl)-1,3,4-Thiadiazole-2-Sulfonamide Derivatives: These compounds also contain the chlorophenyl and sulfonyl groups and are studied for their antiviral and antimicrobial properties.
Uniqueness
{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)METHANONE is unique due to the presence of the benzothiophene moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S2/c20-15-5-7-16(8-6-15)27(24,25)22-11-9-21(10-12-22)19(23)18-13-14-3-1-2-4-17(14)26-18/h5-8,13H,1-4,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXPSHNRERWSRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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